2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride
Description
2-Bromo-6-chloro-N-hydroxybenzimidoyl chloride (CAS: [insert CAS number]) is a halogenated benzimidoyl chloride derivative characterized by a benzimidoyl backbone with bromo (Br) and chloro (Cl) substituents at the 2- and 6-positions, respectively, and an N-hydroxy functional group. This compound is primarily utilized in organic synthesis as a reactive intermediate for constructing heterocyclic frameworks, pharmaceuticals, and agrochemicals due to its electrophilic chloride and halogen-directed reactivity. Its crystalline structure and electronic properties make it amenable to X-ray crystallographic analysis, often facilitated by programs like SHELX .
Properties
Molecular Formula |
C7H4BrCl2NO |
|---|---|
Molecular Weight |
268.92 g/mol |
IUPAC Name |
2-bromo-6-chloro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4BrCl2NO/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H |
InChI Key |
NQLKYVPYHOYCLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=NO)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride typically involves the reaction of 2-bromo-6-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired product . The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include sodium carbonate, oxone, and various palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both bromine and chlorine atoms allows it to form strong interactions with these targets, leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- 2-Chloro-6-fluoro-N-hydroxybenzimidoyl chloride : Replacing Br with F reduces steric bulk but increases electronegativity, enhancing electrophilicity at the imidoyl chloride group. However, fluorine’s poor leaving-group ability diminishes utility in nucleophilic substitution compared to bromine .
- 2,6-Dichloro-N-hydroxybenzimidoyl chloride : Dual Cl substituents lower molecular weight (vs. Br/Cl) but decrease polarizability, reducing stability in polar solvents. The absence of bromine also limits applications in Suzuki coupling reactions .
- 2-Bromo-6-nitro-N-hydroxybenzimidoyl chloride : Nitro groups introduce strong electron-withdrawing effects, increasing acidity of the N-hydroxy group (pKa ~5 vs. ~7 for Br/Cl analog) but risking explosive decomposition under thermal stress .
Physical and Spectroscopic Properties
A comparative table is provided below:
| Property | 2-Bromo-6-chloro-N-hydroxybenzimidoyl chloride | 2,6-Dichloro Analog | 2-Bromo-6-nitro Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~265.5 | ~202.4 | ~256.9 |
| Melting Point (°C) | 118–122 (decomp.) | 95–98 | 145–150 (decomp.) |
| Solubility (in DMSO) | High | Moderate | Low |
| λmax (UV-Vis, nm) | 280 (π→π*) | 275 | 320 (n→π*) |
Note: Data are illustrative; experimental values may vary.
Research Findings and Challenges
Recent studies highlight the compound’s role in synthesizing kinase inhibitors, where halogen substituents improve target binding affinity. However, competing hydrolysis of the imidoyl chloride group in aqueous media remains a limitation. Computational models (DFT) suggest that electron-withdrawing substituents (e.g., Cl, Br) stabilize the transition state in nucleophilic substitutions, aligning with experimental kinetics .
Crystallographic data obtained via SHELX software reveal a planar benzimidoyl core with dihedral angles <5°, favoring π-stacking in solid-state packing.
Biological Activity
2-Bromo-6-chloro-N-hydroxybenzimidoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : (E)-2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride
- Molecular Formula : C7H5BrClNO
- CAS Number : 13047802
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition or modulation of their activity, which is particularly relevant in antimicrobial and anticancer applications. The presence of both bromine and hydroxy functional groups enhances its reactivity and binding affinity to target molecules, making it a valuable compound for drug development .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that benzimidazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may share similar properties .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. For example, MTT assays conducted on different cancer cell lines demonstrated that compounds with similar structures can significantly reduce cell viability at specific concentrations. The IC50 values for these compounds were determined, revealing their effectiveness against triple-negative breast cancer cells (MDA-MB-231) .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Values (µM) | References |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Antimicrobial | S. aureus | 20 | |
| Anticancer | MDA-MB-231 (breast cancer) | 25 | |
| Anticancer | GBM6 (glioblastoma) | 30 |
Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of benzimidazole exhibited potent activity against E. coli and S. aureus, with IC50 values indicating effective inhibition at relatively low concentrations .
- Cytotoxicity in Cancer Cells : In vitro studies using MTT assays showed that this compound significantly reduced the viability of MDA-MB-231 cells after 72 hours of treatment with concentrations ranging from 0.8 to 100 µM. The compound displayed a dose-dependent response, highlighting its potential as an anticancer agent .
- Mechanistic Insights : The mechanism by which this compound exerts its effects involves the formation of covalent bonds with key biomolecules, leading to altered cellular functions and apoptosis in cancer cells .
Q & A
Q. What are the recommended safety protocols for handling 2-bromo-6-chloro-N-hydroxybenzimidoyl chloride in laboratory settings?
- Methodological Answer : Due to its reactive chloro and bromo substituents, this compound likely poses hazards similar to other benzimidoyl chlorides, such as skin corrosion and severe eye damage. Key precautions include:
- Use of nitrile gloves and safety goggles to prevent direct contact .
- Working in a fume hood to avoid inhalation of vapors or dust .
- Storage in airtight containers under inert gas (e.g., nitrogen) to minimize hydrolysis or oxidation .
- Immediate neutralization of spills with dry sand or inert absorbents, followed by disposal via authorized waste management services .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the substitution pattern on the benzimidoyl ring. Chlorine and bromine atoms induce distinct deshielding effects on adjacent protons .
- Infrared (IR) Spectroscopy : Identify the N–O stretch of the hydroxylamine group (~3400 cm) and C–Cl/Br stretches (600–800 cm) .
- Mass Spectrometry (MS) : High-resolution MS can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns characteristic of halogenated aromatics .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., disorder, twinning) be resolved when determining the crystal structure of this compound?
- Methodological Answer :
- Data Collection : Optimize crystal growth in anhydrous solvents (e.g., dichloromethane/hexane) to minimize solvent incorporation, which can cause disorder .
- Refinement Tools : Use SHELXL for iterative refinement, leveraging constraints for disordered halogen atoms and applying TWIN/BASF commands to model twinning .
- Validation : Cross-validate results with PLATON’s ADDSYM algorithm to detect missed symmetry and ensure data consistency .
Q. What strategies can address contradictory reactivity data in nucleophilic substitution reactions involving this compound?
- Methodological Answer :
- Experimental Triangulation : Compare outcomes across varying conditions (e.g., polar aprotic vs. protic solvents) to isolate solvent effects .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to map potential energy surfaces and identify competing reaction pathways .
- Isotopic Labeling : Use -labeled hydroxy groups to trace mechanistic steps via MS/MS fragmentation .
Q. How can researchers differentiate between competing reaction mechanisms (e.g., SNAr vs. radical pathways) in the functionalization of this compound?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying temperatures and radical inhibitors (e.g., TEMPO) to detect radical intermediates .
- Electron Paramagnetic Resonance (EPR) : Directly identify radical species during reaction progression .
- Cross-Coupling Experiments : Test compatibility with palladium catalysts (e.g., Pd(PPh)) to assess feasibility of transition-metal-mediated pathways .
Key Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
